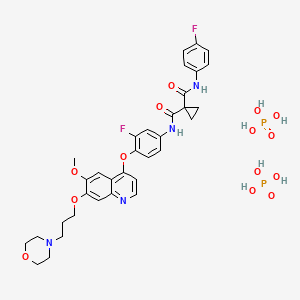

Foretinib phosphate

Description

Overview of Multikinase Inhibitors in Cancer Biology

Multikinase inhibitors are a class of targeted therapy drugs that function by blocking the activity of multiple protein kinases. drugs.comwisdomlib.org Protein kinases are enzymes that play a critical role in regulating a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis (programmed cell death). labiotech.eunih.gov In cancer, the dysregulation of these kinases can lead to uncontrolled cell division, tumor growth, and metastasis. labiotech.eunih.gov

Unlike traditional chemotherapies that broadly target all rapidly dividing cells, multikinase inhibitors are designed to interfere with specific signaling pathways that are particularly active in cancer cells. labiotech.eunih.gov By targeting several kinases simultaneously, these inhibitors can disrupt tumor growth, angiogenesis (the formation of new blood vessels that supply tumors), and metastatic progression through multiple mechanisms. drugs.comlabiotech.eu This broad approach can be effective against a range of cancers and may help in overcoming resistance that can develop with agents targeting a single pathway. labiotech.eunih.gov

The development of multikinase inhibitors represents a significant advancement in oncology, moving towards more precise and targeted treatment strategies. nih.gov Agents such as sorafenib (B1663141) and sunitinib (B231) are examples of multikinase inhibitors that have been integrated into clinical practice for various cancers. wisdomlib.orglabiotech.eu

Preclinical Development and Rationale for Foretinib (B612053) Phosphate (B84403) Investigation

Foretinib (also known as GSK1363089 or XL880) is an orally available small molecule designed to inhibit multiple receptor tyrosine kinases (RTKs) that are implicated in cancer development, progression, and spread. drugbank.comaacrjournals.org The primary rationale for its investigation stems from its potent, dual inhibitory activity against the MET (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) kinases. nih.govwikipedia.org

The MET signaling pathway, when abnormally activated, is a key driver of tumor cell growth, motility, invasion, and metastasis. drugbank.com Similarly, the VEGFR-2 pathway is a cardinal factor in angiogenesis, which is essential for tumor progression and aggressiveness. nih.gov Preclinical evidence suggests that crosstalk exists between the MET and VEGFR pathways and that upregulation of MET signaling may be a mechanism of resistance to therapies that target only the VEGF pathway. nih.govaacrjournals.org Therefore, the simultaneous inhibition of both MET and VEGFR-2 by a single agent like Foretinib was proposed as a promising strategy to achieve a more significant anti-tumor response and potentially delay the development of resistance. nih.gov

Foretinib binds deeply within the adenosine (B11128) triphosphate (ATP) pocket of its target kinases, inducing a conformational change that results in prolonged inhibition. aacrjournals.orgplos.org Preclinical studies have demonstrated its efficacy across various cancer models.

Key Preclinical Findings:

In Vitro Studies: In laboratory studies using cancer cell lines, Foretinib has been shown to inhibit cell proliferation, block migration and invasion, and induce apoptosis. nih.govplos.org For instance, in gastric cancer cell lines with high c-Met expression (MKN-45 and KATO-III), Foretinib caused a dose-dependent reduction in cell viability. nih.gov In ovarian cancer cells, it was found to inhibit c-Met activation and downstream signaling, reduce cell adhesion, and induce a G2/M cell cycle arrest. nih.gov

The tables below summarize the kinase targets of Foretinib and key findings from various preclinical studies.

Table 1: Kinase Inhibition Profile of Foretinib

| Target Kinase | IC50 (nM) | Primary Role in Cancer |

|---|---|---|

| c-MET | 0.4 | Tumor growth, invasion, metastasis |

| VEGFR-2 | 0.9 | Angiogenesis |

| ROS1 | 2-10 | Oncogenic signaling (in fusion-positive cancers) |

| Axl | - | Cell survival, migration, resistance |

| PDGFR-β | - | Angiogenesis, cell proliferation |

| c-Kit | - | Cell survival, proliferation |

| Flt-3 | - | Hematopoietic cell proliferation |

| Tie-2 | - | Angiogenesis |

| RON | - | Cell motility, invasion |

IC50 values represent the concentration of the drug required to inhibit the activity of the kinase by 50%. A lower value indicates greater potency. Data for some targets were noted for high affinity without specific IC50 values in the reviewed literature.

Table 2: Summary of Foretinib Preclinical Research Findings

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Ovarian Cancer | Inhibited tumor growth and metastasis; induced anoikis (a form of apoptosis); blocked c-Met signaling, adhesion, invasion, and proliferation. | nih.gov |

| Gastric Cancer | Inhibited cell viability in c-Met overexpressing cell lines; demonstrated anti-tumor effects in preclinical models. | nih.gov |

| ROS1-Fusion Cancers | Showed potent inhibition of ROS1 fusion proteins, significantly more effective than crizotinib (B193316) in blocking tumor growth. | nih.gov |

| Chronic Myelogenous Leukemia (CML) | Decreased viability and clonogenic potential in both imatinib-sensitive and -resistant CML cells; induced mitotic catastrophe and apoptosis. | nih.gov |

| General Xenograft Models | Caused tumor hemorrhage and necrosis, leading to substantial tumor regression in models of breast, colorectal, non-small cell lung, and glioblastoma cancers. | drugbank.comaacrjournals.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1226999-07-0 |

|---|---|

Molecular Formula |

C34H40F2N4O14P2 |

Molecular Weight |

828.6 g/mol |

IUPAC Name |

1-N'-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;phosphoric acid |

InChI |

InChI=1S/C34H34F2N4O6.2H3O4P/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23;2*1-5(2,3)4/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42);2*(H3,1,2,3,4) |

InChI Key |

PSMCUKNQAPSTHQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Foretinib Phosphate

Receptor Tyrosine Kinase Inhibition Profile

Foretinib (B612053) is a potent inhibitor of a range of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis. ascopubs.org Its primary targets include the hepatocyte growth factor (HGF) receptor (c-MET) and the vascular endothelial growth factor receptor 2 (VEGFR2). medkoo.comnih.gov

Hepatocyte Growth Factor Receptor (c-MET) Kinase Inhibition

Foretinib demonstrates high-affinity inhibition of the c-MET receptor tyrosine kinase. researchgate.net Dysregulation of the c-MET signaling pathway is implicated in the development and progression of numerous human cancers. mdpi.com Foretinib potently inhibits c-MET with a reported IC50 value of 0.4 nM in cell-free assays. selleck.co.jpselleckchem.com This inhibition is achieved by blocking the phosphorylation of c-MET induced by its ligand, HGF. jcancer.orgcaymanchem.com In various cancer cell lines, foretinib has been shown to effectively suppress HGF-induced c-MET activation. oncotarget.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) Kinase Inhibition

In addition to its effects on c-MET, foretinib is a potent inhibitor of VEGFR2, also known as Kinase Insert Domain Receptor (KDR). medkoo.com VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. frontiersin.org Foretinib inhibits VEGFR2 with an IC50 of 0.9 nM in cell-free assays. selleck.co.jpselleckchem.com By inhibiting VEGFR2, foretinib can block VEGF-induced signaling, thereby impeding tumor angiogenesis. caymanchem.com

Inhibition of Other Receptor Tyrosine Kinases

Foretinib's inhibitory activity extends to a broader range of RTKs, albeit with varying potencies. selleck.co.jpmdpi.com These include members of the TAM (Tyro3, Axl, Mer) family of RTKs, RON (Recepteur d'Origine Nantaise), Flt-1 (VEGFR1), Flt-4 (VEGFR3), KIT, Flt-3, PDGFRβ (Platelet-Derived Growth Factor Receptor β), and Tie-2. ascopubs.orgresearchgate.netselleck.co.jpcaymanchem.commdpi.com The inhibition of these additional kinases contributes to its multi-targeted anti-cancer activity, affecting various aspects of tumor biology, including lymphangiogenesis. oncotarget.comnih.gov For instance, foretinib's inhibition of Tie-2, VEGFR-2, and VEGFR-3 contributes to its anti-angiogenic and anti-lymphangiogenic effects. oncotarget.com

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| c-MET | 0.4 | selleck.co.jpselleckchem.com |

| VEGFR2 (KDR) | 0.9 | selleck.co.jpselleckchem.com |

| RON | 3 | selleck.co.jp |

| Flt-4 | 2.8 | selleck.co.jp |

| Flt-3 | 3.6 | nih.gov |

| Flt-1 | 6.8 | selleck.co.jp |

| KIT | 6.7 | nih.gov |

| PDGFRβ | 9.6 | nih.gov |

| Tie-2 | 1.1 | nih.gov |

Adenosine (B11128) Triphosphate (ATP) Competitive Binding Characteristics

Foretinib functions as an ATP-competitive inhibitor. researchgate.netselleck.co.jpguidetopharmacology.orgnih.gov It binds to the ATP-binding pocket of the kinase domain of its target RTKs. researchgate.netaacrjournals.org This binding action prevents the phosphorylation of the kinase, thereby blocking the activation of downstream signaling pathways. aacrjournals.org The interaction of foretinib within the ATP pocket is characterized by a deep and avid binding, which induces a conformational change in the kinase. aacrjournals.org

Downstream Signaling Pathway Modulation

By inhibiting its primary and secondary kinase targets, foretinib effectively modulates key downstream signaling pathways that are critical for cancer cell proliferation, survival, and invasion.

Modulation of PI3K/Akt Pathway Components

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular functions, including transcription, translation, proliferation, growth, and survival. genome.jp Foretinib has been shown to interfere with this pathway by inhibiting the phosphorylation of key components.

In gastric cancer cells with c-MET amplification, treatment with foretinib significantly reduces the levels of phosphorylated Akt (p-AKT). nih.govresearchgate.net This inhibition of AKT phosphorylation is a downstream effect of foretinib's primary action on the c-MET receptor tyrosine kinase. nih.gov By blocking c-MET activation, foretinib effectively curtails the subsequent activation of the PI3K/Akt pathway. nih.govnih.gov This disruption of PI3K/Akt signaling has also been observed in endometrial cancer cell lines, where foretinib treatment leads to decreased phosphorylation of Akt. oncotarget.comnih.gov The crosstalk between the HGF/c-MET signaling pathway and the PI3K/Akt pathway is well-established in numerous cancers, and foretinib's ability to inhibit c-MET phosphorylation directly impacts this downstream survival pathway. nih.gov

Table 1: Effect of Foretinib on PI3K/Akt Pathway Components in Gastric Cancer Cells

| Cell Line | Treatment | Target Protein | Change in Expression/Activity | Reference |

|---|---|---|---|---|

| MKN45 | 30 nM Foretinib (48h) | Phosphor-AKT | Decreased | nih.govresearchgate.net |

| SNU620 | 30 nM Foretinib (48h) | Phosphor-AKT | Decreased | nih.govresearchgate.net |

Impact on Beta-Catenin and COX-2 Signaling

Foretinib also exerts its effects by modulating the beta-catenin and cyclooxygenase-2 (COX-2) signaling pathways, which are often dysregulated in cancer.

In gastric cancer cells, foretinib treatment has been demonstrated to decrease the protein expression of both beta-catenin and COX-2. nih.govresearchgate.net The reduction in beta-catenin levels suggests an inhibitory effect on the Wnt/β-catenin signaling pathway, a critical pathway in development and disease. nih.gov Research indicates that foretinib may suppress β-catenin and AKT phosphorylation through the increased expression of E-cadherin. nih.gov The Wnt/β-catenin pathway's target genes include c-MYC and CCND1, both of which are also downregulated by foretinib treatment in certain gastric cancer cell lines. nih.gov

Similarly, foretinib has been shown to reduce the expression of COX-2 at both the mRNA and protein levels in gastric cancer cells. nih.govresearchgate.net COX-2 is known to stimulate cancer stem cell development and promote tumor growth through various mechanisms, including the inhibition of apoptosis. nih.gov

Table 2: Effect of Foretinib on Beta-Catenin and COX-2 in Gastric Cancer Cells

| Cell Line | Treatment | Target Protein/Gene | Change in Expression | Reference |

|---|---|---|---|---|

| MKN45 | 30 nM Foretinib (48h) | Beta-catenin (protein) | Decreased | nih.govresearchgate.net |

| SNU620 | 30 nM Foretinib (48h) | Beta-catenin (protein) | Decreased | nih.govresearchgate.net |

| MKN45 | 30 nM Foretinib (48h) | COX-2 (protein) | Decreased | nih.govresearchgate.net |

| SNU620 | 30 nM Foretinib (48h) | COX-2 (protein) | Decreased | nih.govresearchgate.net |

| MKN45 | 30 nM Foretinib (48h) | COX-2 (mRNA) | Decreased | nih.gov |

Cellular Process Regulation

Foretinib's modulation of the aforementioned signaling pathways ultimately leads to the regulation of critical cellular processes, most notably the induction of programmed cell death, or apoptosis.

Induction of Programmed Cell Death (Apoptosis)

Foretinib has been consistently shown to induce apoptosis in various cancer cell types. drugbank.comnih.govoncotarget.com This programmed cell death is a key mechanism behind its anti-tumor activity.

p53-Dependent Apoptosis Mechanisms

In endometrial cancer, foretinib has been found to induce p53-dependent apoptosis. oncotarget.comnih.govnih.gov The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. tuni.fi Studies have shown that foretinib's anti-cancer effects in endometrial cancer are more pronounced in cells with wild-type p53 compared to those with p53 mutations. oncotarget.comnih.gov The inhibition of HGF/Met signaling by foretinib leads to the induction of this p53-dependent apoptotic pathway. oncotarget.comnih.gov This suggests that the p53 status of a tumor could be a determining factor in its sensitivity to foretinib. oncotarget.comnih.gov

Anoikis Induction

Foretinib has also been demonstrated to induce anoikis, a specific type of apoptosis that occurs when cells detach from the extracellular matrix (ECM). nih.govuchicago.eduscispace.comd-nb.info This is particularly relevant in preventing cancer metastasis, as cancer cells must survive in a detached state to spread to distant sites. d-nb.info In ovarian cancer cells, foretinib treatment leads to cell detachment from the ECM, which is then followed by caspase-mediated apoptosis. nih.gov The inhibition of c-Met signaling by foretinib is a key factor in this process, as c-Met activation is known to confer resistance to anoikis. nih.gov

Caspase-Mediated Apoptosis

The apoptotic process induced by foretinib is mediated by caspases, a family of proteases that execute programmed cell death. plos.org In ovarian cancer cells, foretinib treatment leads to the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of caspase-dependent apoptosis. nih.gov Further investigation has revealed that the induction of apoptosis by foretinib can be a two-step process, with initial cell detachment followed by caspase-dependent cell death. nih.gov The use of a pan-caspase inhibitor, zVAD-fmk, can block the apoptotic phase but not the initial detachment, confirming the role of caspases in the execution of cell death. nih.gov In some contexts, the activation of initiator caspases, such as caspase-9, has been specifically implicated in foretinib-induced apoptosis. researchgate.net Studies in hypertrophic chondrocytes have also shown that phosphate-induced activation of VEGFR2, a target of foretinib, leads to caspase-9-mediated apoptosis. nih.gov

Cell Cycle Regulation and Arrest (e.g., G2/M phase)

Foretinib has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, specifically at the G2/M transition phase. nih.govnih.gov This checkpoint is a critical control point that ensures the integrity of the genome before a cell enters mitosis (M phase). qiagen.com

In studies involving ovarian and glioblastoma cancer cell lines, treatment with foretinib led to a significant accumulation of cells in the G2/M phase. nih.govnih.gov This arrest is mediated by the modulation of key regulatory proteins. For instance, in ovarian cancer cells, foretinib treatment resulted in the downregulation of Cyclin B1 and Cdc25C. nih.gov The Cyclin B1/Cdc2 complex is essential for entry into mitosis, and Cdc25C is the phosphatase that activates this complex. nih.govtaylorandfrancis.com By reducing the levels of these proteins, foretinib effectively halts the cell cycle at the G2/M checkpoint.

Furthermore, foretinib has been observed to increase the expression of the p21 protein, a cyclin-dependent kinase inhibitor, in a p53-independent manner in some cancer models. nih.gov p21 plays a crucial role in promoting G2/M phase arrest by inhibiting the activity of the Cdc2/Cyclin B1 complex. taylorandfrancis.com The collective effect of these molecular changes is the prevention of cell division, thereby curbing tumor growth. In melanoma cell lines, foretinib treatment also resulted in a significant accumulation of cells in the G2/M phase, with over 70% of cells arrested at this stage. oncotarget.com

Table 1: Effect of Foretinib on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Cancer Type | Foretinib Concentration | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Foretinib-treated) | Reference |

|---|---|---|---|---|---|

| SKOV3ip1 | Ovarian | Not Specified | ~15% | ~40% | nih.gov |

| CaOV3 | Ovarian | Not Specified | ~20% | ~50% | nih.gov |

| T98G | Glioblastoma | IC50 (4.66 ± 0.29 µM) | Not Specified | Significant Increase | nih.gov |

| U251 | Glioblastoma | Not Specified | Not Specified | Significant Increase | nih.gov |

| Melanoma Cell Lines | Melanoma | Not Specified | Not Specified | >70% | oncotarget.com |

Inhibition of Cellular Proliferation and Colony Formation

A primary consequence of foretinib's activity on cell cycle regulation is the potent inhibition of cellular proliferation. This has been demonstrated across a variety of cancer cell lines. In gastric cancer cells with MET amplification, foretinib treatment led to a dose-dependent decrease in cell viability. nih.gov Specifically, the IC50 values, the concentration of the drug that inhibits 50% of cell growth, were determined to be 13.4 nM for MKN45 cells and 21.9 nM for SNU620 cells. nih.gov

Beyond simply slowing down proliferation, foretinib also impairs the ability of cancer cells to form colonies, a key characteristic of tumorigenicity. In non-small cell lung cancer (NSCLC) cells expressing the SLC–ROS fusion protein, foretinib was more effective than crizotinib (B193316) in blocking colony formation. pnas.org Similarly, in cholangiocarcinoma cell lines with the FIG–ROS fusion, foretinib significantly reduced their capacity for anchorage-independent growth in soft agar. pnas.org This indicates that foretinib can disrupt the sustained, uncontrolled growth that is a hallmark of cancer.

Suppression of Cell Migration and Invasion

The metastatic spread of cancer is a major contributor to its lethality and relies on the ability of tumor cells to migrate and invade surrounding tissues. Foretinib has demonstrated a significant ability to suppress these processes. nih.govresearchgate.net In preclinical models of ovarian cancer, foretinib was shown to block the migration and invasion of cancer cells. nih.govresearchgate.net

The molecular mechanisms underlying this effect involve the downregulation of key players in cell motility and tissue remodeling. In glioblastoma cells, foretinib treatment led to a decrease in the expression and activity of matrix metalloproteinase-2 (MMP2), urokinase-type plasminogen activator (uPA), and its receptor (uPAR). nih.govresearchgate.net These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cell invasion. Furthermore, foretinib was found to alter the expression of genes associated with the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.gov Studies on NSCLC cells also showed that foretinib could effectively block cell migration. pnas.org

Anti-angiogenic Effects through VEGFR Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Foretinib exerts potent anti-angiogenic effects primarily through its inhibition of VEGFR2. medkoo.comtargetmol.com VEGFR2 is a critical receptor in mediating the pro-angiogenic signals of vascular endothelial growth factor (VEGF). plos.orgresearchgate.net

Table 2: Kinase Inhibition Profile of Foretinib

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| c-Met | 0.4 | medchemexpress.comnih.gov |

| KDR (VEGFR2) | 0.9 | medchemexpress.comnih.gov |

| RON | High Affinity | plos.orgascopubs.org |

| AXL | High Affinity | plos.orgascopubs.org |

| TIE-2 | High Affinity | plos.orgascopubs.org |

| FLT3 | Lower Affinity | nih.govaacrjournals.org |

| c-Kit | Lower Affinity | nih.govaacrjournals.org |

| PDGFRβ | Lower Affinity | nih.govaacrjournals.org |

Preclinical Efficacy Studies of Foretinib Phosphate

In Vitro Studies in Cellular Models

The in vitro efficacy of foretinib (B612053) has been demonstrated across a variety of cancer cell lines, highlighting its activity against key cellular processes that drive tumor growth and survival.

Investigations in Various Cancer Cell Lines

Studies on gastric cancer cell lines have revealed that foretinib's effectiveness is closely linked to the cells' c-MET status. nih.gov In c-MET-amplified cell lines, such as MKN-45 and SNU620, foretinib treatment led to a dose-dependent inhibition of cell growth and induced apoptosis. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for foretinib were determined to be 13.4 nM for MKN-45 cells and 21.9 nM for SNU620 cells. nih.govresearchgate.net In contrast, cell lines with reduced c-MET expression, like MKN28 and AGS, were less susceptible to the effects of foretinib. nih.gov

Further investigation into the mechanism of action showed that foretinib significantly reduced the phosphorylation of c-MET and downstream signaling proteins like AKT, as well as the expression of β-catenin and COX-2 in both MKN-45 and SNU620 cells. nih.govresearchgate.net Interestingly, in MKN-45 cells, which co-express CD44 and MET, foretinib also significantly decreased the gene expression of CD44, CD44v9, COX-2, OCT3/4, CCND1, c-MYC, VEGFA, and HIF-1α, while increasing the expression of CD44s. nih.gov This effect was less pronounced in SNU620 cells. nih.gov In the KATO-III gastric cancer cell line, which exhibits FGFR2 amplification, foretinib has been shown to inhibit the phosphorylation of FGFR2 and its downstream signaling molecules. medchemexpress.comtargetmol.com This suggests that in KATO-III cells, foretinib's anti-cancer activity is mediated through targeting the FGFR2 pathway. medchemexpress.comtargetmol.com

Table 1: Effects of Foretinib on Gastric Cancer Cell Lines

| Cell Line | c-MET Status | Key Findings |

| MKN-45 | Amplified | Dose-dependent growth inhibition (IC50: 13.4 nM), apoptosis induction, reduced phosphorylation of c-MET and AKT, decreased expression of multiple oncogenic genes. nih.govresearchgate.net |

| SNU620 | Amplified | Dose-dependent growth inhibition (IC50: 21.9 nM), apoptosis induction, reduced phosphorylation of c-MET and AKT. nih.govresearchgate.net |

| KATO-III | FGFR2 Amplified | Inhibition of FGFR2 phosphorylation and downstream signaling. medchemexpress.comtargetmol.com |

In endometrial cancer cell lines, research has indicated that the HGF/Met signaling pathway is often activated in an autocrine manner and is crucial for cell survival. researchgate.netnih.gov Inhibition of this pathway with foretinib has been shown to induce p53-dependent apoptosis. researchgate.netnih.gov The anti-proliferative effects of foretinib were observed in a concentration-dependent manner in several endometrial cancer cell lines, including ECC, HEC-1A, HEC-108, and TEN cells. nih.govoncotarget.com The study highlighted that foretinib's anti-cancer activity was more pronounced in endometrial cancer specimens with wild-type p53 compared to those with p53 mutations. nih.gov This suggests that the p53 status of the tumor may be a key determinant of its sensitivity to foretinib. nih.gov The mechanism involves the anti-phosphorylation of Met, leading to the induction of apoptosis. nih.gov

Table 2: Effects of Foretinib on Endometrial Cancer Cell Lines

| Cell Line | Key Findings |

| ECC, HEC-1A, HEC-108, TEN | Concentration-dependent suppression of cell growth, induction of p53-dependent apoptosis through inhibition of HGF/Met signaling. nih.govoncotarget.com |

Preclinical studies in ovarian cancer cell lines have demonstrated that foretinib effectively blocks tumorigenesis and reduces invasive tumor growth. nih.gov In vitro exposure of ovarian cancer cells to foretinib resulted in reduced cellular adhesion, a decrease in cell proliferation due to a G2/M cell cycle arrest, and the induction of caspase-dependent anoikis. nih.gov The mechanism of action involves the inhibition of c-Met activation and its downstream signaling pathways. nih.gov These findings suggest that foretinib targets several critical functions essential for ovarian cancer metastasis, including adhesion, invasion, and proliferation. nih.gov

Table 3: Effects of Foretinib on Ovarian Cancer Cell Lines

| Cell Line | Key Findings |

| SKOV3ip1, CaOV3 | Reduced cellular adhesion, G2/M cell cycle arrest leading to decreased proliferation, induction of caspase-dependent anoikis, inhibition of c-Met signaling. nih.gov |

In the context of triple-negative breast cancer (TNBC), studies utilizing the MDA-MB-231 cell line have shown that foretinib possesses significant anti-tumor effects. researchgate.netaltogenlabs.comnih.gov Foretinib treatment was found to inhibit the growth of MDA-MB-231 cells in a dose-dependent manner. researchgate.net The underlying mechanism for this effect is the downregulation of the phosphorylated mesenchymal to epithelial transition (p-MET)/hepatocyte growth factor (HGF) signaling pathway. researchgate.netaltogenlabs.com Specifically, foretinib suppressed the expression of both p-MET and HGF in MDA-MB-231 cells. researchgate.netnih.gov The IC50 value for foretinib in MDA-MB-231 cells has been reported to be 0.52 μM after 72 hours of incubation. medchemexpress.com

Table 4: Effects of Foretinib on Breast Cancer Cell Line MDA-MB-231

| Cell Line | Key Findings |

| MDA-MB-231 | Dose-dependent inhibition of tumor growth, suppression of p-MET and HGF expression (IC50: 0.52 μM). medchemexpress.comresearchgate.netaltogenlabs.com |

In glioblastoma cell lines, foretinib has demonstrated the ability to inhibit key processes associated with the aggressive nature of this cancer. oncotarget.com Treatment with foretinib was shown to impede the migration and invasion of U251, A172, and SF188 glioblastoma cells in a dose-dependent manner. oncotarget.com The inhibitory effect on cell migration was observed at concentrations as low as 100nM in all three cell lines. oncotarget.com Furthermore, foretinib effectively targets the activation of the TAM family of receptor tyrosine kinases (Tyro3, Axl, and MerTK) in these cell lines. oncotarget.com Studies have also indicated that foretinib can induce a G2/M cell cycle arrest and mitochondria-mediated apoptosis in glioblastoma cells through the inhibition of c-MET. researchgate.netmedkoo.com One study reported IC50 values for foretinib in the U251 cell line as 1.187 µM at 24 hours and 0.992 µM at 48 hours. researchgate.net

Table 5: Effects of Foretinib on Glioblastoma Cell Lines

| Cell Line | Key Findings |

| U251 | Inhibition of migration and invasion, abrogation of TAM RTK activation, induction of G2/M cell cycle arrest and apoptosis (IC50: 1.187 µM at 24h, 0.992 µM at 48h). oncotarget.comresearchgate.net |

| A172 | Inhibition of migration and invasion, abrogation of TAM RTK activation. oncotarget.com |

| SF188 | Inhibition of migration and invasion, abrogation of TAM RTK activation. oncotarget.com |

Melanoma Cell Line Studies

Foretinib has demonstrated notable activity against melanoma cell lines in preclinical assessments. In the murine melanoma B16F10 cell line, which has MET amplification, foretinib was shown to inhibit c-Met with an IC50 value of 21 nmol/L. dokumen.pub Further studies on B16F10 cells indicated that foretinib effectively blocked HGF-stimulated cell migration in a Boyden transwell assay and inhibited anchorage-independent tumor cell growth. dokumen.pub The IC50 value for inhibiting colony growth in B16F10 cells was determined to be 40 nM. nih.govnih.gov

In addition to its effects as a single agent, foretinib has been evaluated in combination with other targeted therapies. Studies involving human melanoma cell lines, including A375 (from a primary tumor) and Hs294T and WM9 (both from lymph node metastasis), showed that combining foretinib with EGFR inhibitors like gefitinib (B1684475) or lapatinib (B449) resulted in a synergistic cytotoxic effect. researchgate.netmdpi.com This combination therapy was significantly more effective at decreasing cell viability and proliferation compared to monotherapy. mdpi.com The combined treatment also diminished cell movement and the ability of cells to invade through Transwell inserts. researchgate.net

| Cell Line | Assay Type | Key Findings | IC50 Value | Source(s) |

|---|---|---|---|---|

| B16F10 (Murine) | c-Met Inhibition | Inhibited c-Met phosphorylation. | 21 nmol/L | dokumen.pub |

| B16F10 (Murine) | Colony Formation | Inhibited anchorage-independent growth. | 40 nM | nih.govnih.gov |

| B16F10 (Murine) | Migration Assay | Blocked HGF-stimulated cell migration. | N/A | dokumen.pub |

| A375, Hs294T, WM9 (Human) | Viability/Proliferation (Combination with EGFR inhibitors) | Synergistic cytotoxic effect when combined with gefitinib or lapatinib. | N/A | researchgate.netmdpi.com |

| A375, Hs294T, WM9 (Human) | Invasion Assay (Combination with EGFR inhibitors) | Diminished cell movement and invasion across Transwell inserts. | N/A | researchgate.net |

Lung Cancer Cell Line Studies (e.g., A549)

The human lung adenocarcinoma cell line, A549, is a widely utilized model in preclinical cancer research. nih.gov Studies have shown that foretinib is effective at inhibiting the growth of A549 cells. Specifically, in a colony formation assay conducted under hypoxic conditions, foretinib inhibited the growth of A549 cell colonies with an IC50 value of 29 nM. nih.govnih.gov This demonstrates the compound's potent anti-proliferative activity in this non-small cell lung cancer (NSCLC) model. nih.govnih.gov The A549 cell line is characterized as human alveolar basal epithelial cells and is often used as an in vitro model for type II pulmonary epithelial cells and lung adenocarcinoma. nih.gov

| Cell Line | Assay Type | Key Findings | IC50 Value | Source(s) |

|---|---|---|---|---|

| A549 (Human) | Colony Formation | Inhibited colony growth under hypoxic conditions. | 29 nM | nih.govnih.gov |

Colorectal Cancer Cell Line Studies (e.g., HT29)

Foretinib has also been assessed against colorectal cancer cell lines. The HT29 human colorectal adenocarcinoma cell line, which is known to have high expression of the c-Met receptor, has been a key model in these evaluations. frontiersin.orgmdpi.com In vitro studies have demonstrated that foretinib inhibits the growth of HT29 cells. One study reported an IC50 value of 165 nM for the inhibition of HT29 colony growth. nih.govnih.gov Another study, using an MTT assay to assess cell growth inhibition after 72 hours, determined the IC50 of foretinib against HT29 cells to be 0.19 μM (190 nM). frontiersin.org These findings underscore foretinib's cytotoxic effects in a colorectal cancer context.

| Cell Line | Assay Type | Key Findings | IC50 Value | Source(s) |

|---|---|---|---|---|

| HT29 (Human) | Colony Formation | Inhibited colony growth. | 165 nM | nih.govnih.gov |

| HT29 (Human) | Cell Growth (MTT Assay) | Inhibited cell growth over 72 hours. | 0.19 μM | frontiersin.org |

Three-Dimensional (3D) Culture Models and Organoid Systems

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized as superior preclinical tools because they more accurately mimic the in vivo environment of tumors compared to traditional 2D monolayer cultures. mdpi.comexplorationpub.com These models recreate complex cell-to-cell interactions, nutrient and oxygen gradients, and aspects of the tumor microenvironment, offering a more physiologically relevant platform for evaluating drug efficacy. mdpi.complos.orgunisi.it Spheroids can be generated from established cancer cell lines, like A549 and HT29, while organoids are often derived from patient tissues and are capable of self-organization, recapitulating the heterogeneity of the original tumor. plos.orgresearchgate.net

These advanced models are used to study tumor biology and for drug screening. nih.gov For example, 3D spheroid models of HT29 have been used to investigate tumor-immune cell interactions and chemoresistance. nih.gov Similarly, various methods have been established for creating A549 spheroids to study tumor-stroma interactions and drug responses. plos.org While these models are available for melanoma, lung, and colorectal cancer research, specific preclinical studies detailing the efficacy of foretinib phosphate (B84403) within these particular 3D systems were not prominently identified. frontiersin.org However, the utility of foretinib has been explored in 3D models for other cancer types. In a study on ovarian cancer, foretinib was shown to reduce cellular adhesion in a 3D culture model, highlighting its potential activity in these more complex in vitro systems.

In Vivo Studies in Preclinical Animal Models

Xenograft Models of Tumor Growth Inhibition

The in vivo antitumor activity of foretinib has been extensively evaluated in subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunocompromised mice. These models are a standard for assessing a compound's ability to inhibit tumor growth in a living organism.

Foretinib has demonstrated significant efficacy across a variety of tumor types in this setting. In a xenograft model using U251 human glioblastoma cells, foretinib treatment abolished MerTK phosphorylation and reduced tumor growth by 3- to 4-fold. nih.gov Studies on triple-negative breast cancer using MDA-MB-231 cells showed that foretinib administration resulted in a dose-dependent reduction in tumor size. researchgate.net Specifically, tumor inhibitory rates of 42.79% and 79.16% were observed at different dosages.

In a colorectal cancer model using MC38 cells, foretinib monotherapy significantly inhibited tumor growth by 67.97%. When combined with an anti-PD-1 antibody, the tumor growth inhibition was enhanced to 98.05%. Furthermore, in an ovarian cancer xenograft model, foretinib treatment led to a dose-dependent reduction in tumor weight, with inhibition rates as high as 86% and 71% in two different models (SKOV3ip1 and HeyA8 cells, respectively). These collective findings from various subcutaneous xenograft models confirm the potent in vivo antitumor activity of foretinib.

| Cancer Type | Cell Line / Model | Key Findings | Tumor Growth Inhibition Rate | Source(s) |

|---|---|---|---|---|

| Glioblastoma | U251 | Reduced tumor growth 3-4 fold. | Not specified as percentage | nih.gov |

| Triple-Negative Breast Cancer | MDA-MB-231 | Dose-dependent tumor growth inhibition. | 42.79% and 79.16% | |

| Colorectal Cancer | MC38 | Significant tumor growth inhibition as monotherapy. | 67.97% | |

| Ovarian Cancer | SKOV3ip1 | Dose-dependent reduction in tumor weight. | 86% | |

| Ovarian Cancer | HeyA8 | Reduction in tumor weight. | 71% |

Orthotopic Xenograft Models

Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, offer a more clinically relevant environment for evaluating therapeutic agents compared to subcutaneous models. altogenlabs.com Studies utilizing this approach have revealed the potent anti-tumor effects of foretinib phosphate across different cancer types.

In a colorectal cancer model using HCT116 cells implanted into the cecum wall of mice, treatment with foretinib resulted in a notable inhibition of tumor growth. researchgate.net Mice in the control group exhibited large cecal tumors with a 100% incidence of metastasis to regional lymph nodes and the peritoneum, accompanied by weight loss. researchgate.net In contrast, foretinib-treated mice showed significantly better clinical conditions and less weight loss. researchgate.net

Similarly, in an orthotopic model of hepatocellular carcinoma (HCC), foretinib potently inhibited primary tumor growth and significantly prolonged the survival of the mice. nih.gov The treatment was effective in both ectopic and orthotopic HCC models, demonstrating a dose-dependent inhibition of tumor growth. nih.gov

A study on pancreatic cancer also highlighted the efficacy of foretinib in an orthotopic setting. nih.govnih.gov The inhibitor significantly suppressed tumor growth by targeting both cancer cells and lymphatic endothelial cells. nih.govnih.gov This dual action led to a reduction in both angiogenesis and lymphangiogenesis. nih.govnih.gov

Research in a glioblastoma orthotopic xenograft model also showed the inhibitory effects of foretinib. scispace.com Furthermore, in a metastatic uveal melanoma model, the c-MET inhibitor crizotinib (B193316), which shares a target with foretinib, was shown to prevent metastasis. arvojournals.org

Table 1: Summary of Foretinib Efficacy in Orthotopic Xenograft Models

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Colorectal Cancer | HCT116 | Inhibited tumor growth, reduced metastasis to lymph nodes and peritoneum. | researchgate.net |

| Hepatocellular Carcinoma | SK-HEP1, 21-0208 | Potently inhibited primary tumor growth, prolonged mouse survival. | nih.gov |

| Pancreatic Cancer | Not specified | Suppressed tumor growth by inhibiting angiogenesis and lymphangiogenesis. | nih.govnih.gov |

Metastasis Inhibition in Experimental Models

The dissemination of cancer cells to distant organs is a major cause of mortality. This compound has been investigated for its ability to inhibit metastasis in various experimental models.

Research on triple-negative breast cancer (TNBC) using MDA-MB-231 cells also demonstrated the anti-metastatic potential of foretinib. altogenlabs.commdpi.com By down-regulating the p-MET/HGF signaling pathway, which is crucial for cancer cell proliferation and metastasis, foretinib effectively inhibited tumor growth. altogenlabs.comresearchgate.net

Furthermore, in a preclinical model of gastric adenocarcinoma, foretinib not only inhibited tumor growth but also showed additive effects when combined with chemotherapy agents like nab-paclitaxel and oxaliplatin. aacrjournals.orgiu.edu In a peritoneal dissemination model of gastric cancer, foretinib monotherapy significantly improved median survival by 100%, and this was further increased to 230% when combined with nab-paclitaxel. iu.edu

Table 2: Metastasis Inhibition by Foretinib in Experimental Models

| Cancer Type | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Ovarian Cancer | SKOV3ip1, HeyA8 | 67% inhibition of metastatic nodules, 86% reduction in tumor weight. | nih.govresearchgate.netnih.gov |

| Triple-Negative Breast Cancer | MDA-MB-231 | Inhibited tumor growth by down-regulating p-MET/HGF signaling. | altogenlabs.comresearchgate.net |

| Gastric Adenocarcinoma | MKN-45 (Peritoneal dissemination) | 100% improvement in median survival with monotherapy; 230% with nab-paclitaxel combination. | iu.edu |

Patient-Derived Xenograft (PDX) Models for Translational Research

Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, are considered highly predictive of clinical outcomes. nih.govfrontiersin.orgcrownbio.com These models retain the histological and genetic characteristics of the original tumor, making them a valuable tool for translational cancer research. nih.gov

Foretinib has been evaluated in PDX models of various cancers, demonstrating its potential for personalized medicine. In a study involving gastric cancer PDX models, foretinib showed a marked tumor regression response. iu.eduresearchgate.net When combined with nab-paclitaxel, the anti-tumor effects were even more pronounced, suggesting a synergistic relationship. iu.eduresearchgate.net

In patient-derived HCC models, foretinib demonstrated significant antitumor activities, providing a strong rationale for its clinical investigation in patients with advanced HCC. nih.gov The study highlighted foretinib's ability to inhibit tumor growth and angiogenesis. nih.gov

While specific data on foretinib in a wide range of PDX models is still emerging, the use of these models is becoming increasingly important for evaluating targeted therapies. nih.govinvivotek.com The ability to test drugs on "avatar" mice carrying a patient's specific tumor can help guide treatment decisions and identify biomarkers of response. frontiersin.org

Table 3: Foretinib Studies in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Key Findings | Reference |

|---|---|---|

| Gastric Cancer | Marked tumor regression as monotherapy, with additive effects when combined with nab-paclitaxel. | iu.eduresearchgate.net |

| Hepatocellular Carcinoma | Significant antitumor activities, inhibiting tumor growth and angiogenesis. | nih.gov |

Mechanisms of Resistance to Foretinib Phosphate

Kinase Domain Mutations and Acquired Alterations

One of the primary mechanisms of resistance to kinase inhibitors is the acquisition of mutations within the kinase domain of the target protein. These mutations can interfere with drug binding, thereby rendering the inhibitor ineffective.

In the context of foretinib (B612053), which targets multiple kinases including MET and ROS1, specific mutations have been identified that confer resistance. For instance, in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, secondary mutations in the MET kinase domain at positions D1228 and Y1230 are common mechanisms of resistance to type I MET tyrosine kinase inhibitors (TKIs). nih.gov However, foretinib has demonstrated the ability to overcome resistance caused by D1228X mutations. nih.gov Further research has shown that tertiary mutations, such as G1163X, L1195F/I, and F1200I/L, can emerge and lead to acquired resistance to foretinib. nih.gov

Similarly, in the context of ROS1-driven cancers, acquired resistance to the ROS1 inhibitor crizotinib (B193316) can occur through mutations like G2032R. researchgate.netresearchgate.net Notably, foretinib has been shown to be effective against crizotinib-resistant ROS1 kinase domain mutations, including G2032R. researchgate.netresearchgate.net However, further resistance to foretinib can develop through secondary mutations at various positions within the ROS1 kinase domain. mdpi.com

| Target Kinase | Primary Resistance Mutation | Foretinib Activity | Secondary (Foretinib) Resistance Mutations |

| MET | D1228X, Y1230X | Active against D1228X | G1163X, L1195F/I, F1200I/L |

| ROS1 | G2032R (to crizotinib) | Active | E1974, F2004, I2009, E2020, F2075, N2112, D2113, R2116, M2128, D2143, L2223, N2224K |

Compensatory Signaling Pathway Activation and Crosstalk

Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited pathway. This "crosstalk" between different signaling networks allows the tumor to continue to proliferate and survive despite the presence of the drug.

A key mechanism of resistance to foretinib involves the activation of other receptor tyrosine kinases (RTKs). For example, MET amplification is a known mechanism of resistance to EGFR TKIs, and it can lead to the activation of downstream pathways like PI3K/AKT and MAPK, bypassing the need for EGFR signaling. frontiersin.orgnih.gov Since foretinib is a potent MET inhibitor, it can be used to overcome this resistance mechanism. oncotarget.comaacrjournals.org However, the cell can, in turn, develop resistance to foretinib by upregulating other RTKs.

There is significant crosstalk between RTKs, which can lead to pathway compensation and resistance. portico.org For instance, in melanoma, the interaction between MET and EGFR can lead to acquired resistance to single-agent therapies. oncotarget.com The co-activation of MET and HER-family receptors (like HER1/EGFR and HER2) is another example of compensatory signaling. aacrjournals.org Studies have shown that combining foretinib with HER-targeted agents can synergistically suppress the growth of tumor cells with co-activation of these pathways. aacrjournals.org

Furthermore, the activation of the AXL kinase, another target of foretinib, has been associated with acquired resistance to EGFR kinase inhibitors. oncotarget.com The GAS6/AXL signaling pathway can activate MEK/ERK and PI3K/AKT pathways, contributing to resistance. nih.gov

| Inhibited Pathway | Compensatory Pathway/Mechanism | Mediators | Therapeutic Implication |

| EGFR | MET Amplification | MET, HER3, PI3K/AKT, MAPK | Foretinib can overcome resistance to EGFR TKIs. nih.govoncotarget.com |

| MET | Upregulation of other RTKs (e.g., HER family) | EGFR, HER2 | Combination therapy with HER-targeted agents. aacrjournals.orgoncotarget.com |

| EGFR | AXL Activation | GAS6, AXL, MEK/ERK, PI3K/AKT | Foretinib's inhibition of AXL can address this resistance. oncotarget.comnih.gov |

Modulation of Drug Efflux Transporters

A well-established mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters. These proteins act as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and efficacy.

Recent studies have indicated that foretinib can interact with and inhibit the function of two key ABC transporters: ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). nih.govresearchgate.netdntb.gov.ua By inhibiting these transporters, foretinib can increase the intracellular accumulation of other anticancer drugs that are substrates of ABCB1 and ABCG2, potentially reversing MDR. nih.gov This suggests a dual role for foretinib: not only as a targeted kinase inhibitor but also as an MDR modulator. nih.gov

The ability of foretinib to inhibit these efflux pumps means that it could be used in combination with other chemotherapeutic agents to enhance their effectiveness in drug-resistant tumors.

| Transporter | Alias | Function | Interaction with Foretinib |

| ABCB1 | P-glycoprotein (P-gp) | Efflux of a wide range of chemotherapeutic drugs. | Foretinib inhibits ABCB1-mediated drug efflux. nih.gov |

| ABCG2 | Breast Cancer Resistance Protein (BCRP) | Efflux of various anticancer drugs. | Foretinib inhibits ABCG2-mediated drug efflux. nih.gov |

Novel Preclinical Therapeutic Strategies Involving Foretinib Phosphate

Targeting Specific Kinase Subfamilies (e.g., TAM Receptors in Glioblastoma)

The TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases has emerged as a critical driver of tumorigenesis, immune evasion, and therapeutic resistance in numerous cancers, including the aggressive brain tumor glioblastoma (GBM). In GBM, overexpression and activation of AXL and MER are strongly associated with increased cellular invasion, proliferation, and resistance to standard-of-care treatments like radiation and temozolomide.

Foretinib (B612053) possesses potent inhibitory activity against key members of the TAM family, particularly AXL and MER, in addition to its well-known effects on MET and VEGFR2. This makes it a compelling agent for preclinical studies in GBM. Research demonstrates that Foretinib treatment in GBM cell lines leads to a significant reduction in the phosphorylation of AXL and its downstream signaling effectors, such as AKT and ERK. This inhibition translates into tangible anti-tumor effects, including:

Reduced Cell Viability and Proliferation: Foretinib induces dose-dependent growth inhibition in GBM cell lines that express high levels of AXL.

Impaired Cell Migration and Invasion: By targeting the AXL pathway, which is fundamental to epithelial-mesenchymal transition (EMT) and cell motility, Foretinib effectively curtails the invasive capacity of GBM cells in vitro.

Sensitization to Standard Therapies: Preclinical models have shown that inhibiting the AXL survival pathway with Foretinib can re-sensitize resistant GBM cells to the cytotoxic effects of radiation therapy.

The capacity of Foretinib to co-inhibit MET, AXL, and MER simultaneously provides a multi-pronged attack against the redundant and compensatory signaling networks that drive GBM progression.

Table 1: In Vitro Inhibitory Profile of Foretinib Against Key Kinases

| Kinase Target | Kinase Family | IC₅₀ (nM) | Relevance to Strategy |

|---|---|---|---|

| MET | Receptor Tyrosine Kinase | 0.4 | Primary Target / GBM / Resistance |

| KDR (VEGFR2) | Receptor Tyrosine Kinase | 0.9 | Primary Target / Angiogenesis |

| AXL | TAM Receptor | 1.4 | Glioblastoma / Resistance |

| MERTK (MER) | TAM Receptor | 7.5 | Glioblastoma / Resistance |

| TYRO3 | TAM Receptor | 20 | Glioblastoma / Resistance |

Overcoming Identified Acquired Resistance Mechanisms

A major challenge in targeted cancer therapy is the development of acquired resistance. A classic example occurs in non-small cell lung cancer (NSCLC) patients with activating mutations in the epidermal growth factor receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib (B1684475) and Erlotinib (B232) are initially effective, tumors often develop resistance. One of the most prominent mechanisms of resistance is the amplification of the MET gene.

MET amplification provides a "bypass" signaling pathway. Even with EGFR effectively blocked, the hyperactivated MET receptor can reactivate critical downstream pro-survival pathways, such as PI3K/AKT and MAPK/ERK, rendering the EGFR TKI ineffective.

Foretinib's potent inhibitory action against MET positions it as an ideal agent to overcome this specific resistance mechanism. Preclinical studies using EGFR-mutant NSCLC cell lines made resistant to Gefitinib through MET amplification have validated this strategy. Key findings from these studies include:

Restoration of Sensitivity: In MET-amplified, Gefitinib-resistant cell lines, Foretinib treatment effectively inhibits cell growth and induces apoptosis, whereas Gefitinib alone has no effect.

Inhibition of Bypass Signaling: Western blot analysis confirms that Foretinib potently reduces the phosphorylation of MET and its downstream effectors (AKT, ERK) in these resistant cells.

Synergistic Effects: Co-administration of Foretinib and an EGFR TKI can demonstrate synergy, suggesting that dual blockade of both EGFR and the MET escape route provides a more durable and profound anti-tumor response.

This strategy highlights the utility of multi-kinase inhibitors like Foretinib not as a first-line agent in this context, but as a crucial second-line therapy to counteract a known and targetable resistance pathway.

Table 2: Preclinical Efficacy of Foretinib in a MET-Amplified, EGFR-TKI Resistant NSCLC Model

| Treatment Group | Cell Line Model | Key Molecular Change | Observed Outcome (Relative Cell Viability) |

|---|---|---|---|

| Vehicle Control | HCC827-GR (Gefitinib-Resistant) | High p-MET, High p-AKT | 100% |

| Gefitinib | HCC827-GR (Gefitinib-Resistant) | High p-MET, Sustained p-AKT | ~95% |

| Foretinib | HCC827-GR (Gefitinib-Resistant) | Low p-MET, Low p-AKT | ~30% |

Modulating Cancer Stemness Pathways (e.g., CD44, CD44v9)

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and relapse following therapy. A key challenge in oncology is to eradicate these resilient cells. Recent research has implicated the MET signaling pathway in the maintenance and survival of CSCs.

One critical mechanism involves the cell surface protein CD44 and its splice variants, particularly CD44v9. CD44v9 has been identified as a functional CSC marker in various cancers. Its role is to stabilize the cystine/glutamate antiporter, xCT, at the cell surface. This stabilization enhances the uptake of cystine, a precursor for the synthesis of glutathione (B108866) (GSH), the cell's primary antioxidant. High levels of GSH protect CSCs from the cytotoxic effects of reactive oxygen species (ROS), thereby promoting their survival.

Preclinical studies have established a direct link between MET activation and the regulation of this CD44v9-xCT-GSH axis. Activated MET signaling promotes the expression and stability of CD44, thereby reinforcing the antioxidant defenses of CSCs.

Foretinib, by inhibiting MET, can directly disrupt this pro-survival CSC pathway. Investigations in gastric and colorectal cancer models have shown that Foretinib treatment leads to:

Downregulation of CD44v9: Treatment with Foretinib reduces the population of CD44v9-positive cells within the tumor.

Disruption of the Antioxidant System: By inhibiting MET, Foretinib destabilizes the CD44v9-xCT complex, leading to reduced GSH synthesis and a subsequent increase in intracellular ROS levels.

Inhibition of Stemness Properties: The increase in ROS-induced stress selectively targets the CSC population, leading to a reduction in their self-renewal capacity, as measured by a decrease in sphere-forming ability in vitro.

This strategy suggests that Foretinib may not only shrink the bulk tumor but also target the root of tumor recurrence by eliminating the CSC population, a profoundly important goal for achieving long-term remission.

Table 3: Effect of Foretinib on Cancer Stem Cell (CSC) Markers and Function

| Experimental Model | Treatment | Metric | Result |

|---|---|---|---|

| Gastric Cancer Cell Line | Foretinib | % of CD44v9+ Cells | Significant Decrease |

| Gastric Cancer Cell Line | Foretinib | Sphere Formation Assay | Reduced Number and Size of Spheres |

| Colorectal Cancer Xenograft | Foretinib | Intracellular GSH Levels | Decreased |

| Colorectal Cancer Xenograft | Foretinib | Intracellular ROS Levels | Increased |

Preclinical Combination Therapy Rationales for Foretinib Phosphate

Synergistic Interactions with Other Targeted Agents

The rationale for combining foretinib (B612053) with other targeted agents stems from the intricate and often redundant signaling networks that drive tumor growth and survival. By simultaneously inhibiting multiple critical pathways, combination therapies can achieve a more comprehensive blockade of cancer cell proliferation and survival mechanisms.

Combinations with Epidermal Growth Factor Receptor (EGFR) Inhibitors (e.g., Gefitinib (B1684475), Lapatinib)

Preclinical evidence strongly supports the combination of foretinib with EGFR inhibitors like gefitinib and lapatinib (B449), particularly in cancers where both MET and EGFR signaling pathways are active. aacrjournals.orgresearchgate.netnih.gov The co-activation of MET and HER (EGFR) receptor tyrosine kinases is observed in a subset of human tumors, suggesting that a dual-inhibition strategy could be effective. aacrjournals.orgaacrjournals.org

In non-small cell lung cancer (NSCLC), for instance, MET activation is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govoncotarget.com Preclinical studies have demonstrated that foretinib can significantly increase sensitivity to erlotinib (B232) in EGFR-mutant lung cancer cells that have upregulated hepatocyte growth factor (HGF) and increased MET copy number. nih.govoncotarget.com Similarly, activation of AXL, another target of foretinib, is associated with acquired resistance to EGFR inhibitors, and its inhibition can restore sensitivity. nih.govoncotarget.com

In melanoma cell lines, the combination of foretinib with gefitinib or lapatinib has shown a synergistic cytotoxic effect. nih.govfrontiersin.org This is particularly relevant as the ineffectiveness of single-targeted therapy often necessitates combination approaches. nih.gov Studies have shown that while single-agent treatment may be insufficient, the combination of foretinib and lapatinib can effectively suppress the growth and survival of triple-negative breast cancer cell lines and melanoma cells. nih.govmdpi.com This synergistic effect is often quantified using a Combination Index (CI), where a value less than 1 indicates synergy. aacrjournals.orgnih.govmdpi.com For example, in melanoma cell lines, the combination of foretinib and lapatinib yielded CI values well below 1, indicating a strong synergistic interaction. nih.gov

Table 1: Synergistic Effects of Foretinib with EGFR Inhibitors

| Cell Line | Combination | Key Finding | Reference |

|---|---|---|---|

| EGFR-mutant Lung Cancer | Foretinib + Erlotinib | Increased sensitivity in cells with upregulated HGF and MET copy number. | nih.govoncotarget.com |

| Melanoma | Foretinib + Lapatinib/Gefitinib | Synergistic cytotoxic effect and decreased cell viability. | nih.govfrontiersin.org |

| Triple-Negative Breast Cancer (BT549, MDA-MB-231) | Foretinib + Lapatinib | Dose-dependent synergistic interaction in suppressing growth and survival. | mdpi.com |

| Head and Neck (HN5, SCC15) | Foretinib + Lapatinib | Synergistic growth inhibition. | aacrjournals.org |

Combinations with Other Multitarget Kinase Inhibitors (e.g., Cabozantinib)

Foretinib and cabozantinib (B823) are both multi-targeted kinase inhibitors with overlapping target profiles, including MET and VEGFR2. nih.govresearchgate.netnih.gov Preclinical studies have explored their combined use, particularly in the context of uveal melanoma. nih.govresearchgate.netnih.gov In these studies, the combination of foretinib and cabozantinib demonstrated synergistic effects and induced apoptosis in uveal melanoma cell lines. nih.govresearchgate.netnih.gov Interestingly, the inhibition of TAM receptors (TYRO3, Axl, MERTK), rather than c-Met, was found to be crucial for inhibiting the growth of these cells. nih.govresearchgate.netnih.gov

Combinations with Other Therapeutic Modalities (e.g., Trabectedin)

Preclinical evaluations have shown that combining foretinib with trabectedin (B1682994), a marine-derived anticancer agent, results in synergistic effects in uveal melanoma cell lines. nih.govresearchgate.netnih.gov This combination has been shown to efficiently inhibit the growth of uveal melanoma cells in culture and induce apoptosis, with a significant increase in caspase 3 and 7 activity. nih.govresearchgate.netarvojournals.org The synergy between trabectedin and foretinib in growth inhibition and apoptosis induction has been demonstrated across multiple uveal melanoma cell lines. researchgate.net

Mechanistic Basis for Enhanced Efficacy in Combination Regimens

The enhanced efficacy of foretinib in combination therapies is rooted in the simultaneous blockade of interconnected signaling pathways. When MET and EGFR pathways are co-activated, inhibiting just one can lead to compensatory signaling through the other, resulting in drug resistance. By targeting both, the combination of foretinib and an EGFR inhibitor can effectively shut down downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and invasion. aacrjournals.orgresearchgate.netnih.govmdpi.com

Western blot analyses have confirmed that combining foretinib with erlotinib or lapatinib leads to a more effective decrease in the phosphorylation of MET, HER1, HER2, HER3, AKT, and ERK compared to single-agent treatment. aacrjournals.orgaacrjournals.orgamegroups.org For instance, while foretinib alone can reduce pMET levels and EGFR inhibitors can reduce pEGFR levels, the combination leads to a more pronounced reduction in the phosphorylation of downstream effectors like AKT and ERK. researchgate.netnih.govmdpi.com

In some cases, inhibiting one receptor can lead to the upregulation of another. For example, treatment with foretinib alone has been observed to cause an upregulation of the active form of EGFR in some melanoma cell lines. nih.gov This highlights the intricate feedback loops that can be overcome with combination therapy.

The mechanism of synergy with trabectedin in uveal melanoma involves the induction of apoptosis. nih.govresearchgate.netnih.gov While foretinib can induce cell cycle arrest in the G2 phase, its combination with trabectedin, which causes accumulation in the S and G2 phases, leads to a potent induction of apoptosis. researchgate.net

Preclinical Assessment of Combination Potency and Effect on Cellular Processes

The potency of foretinib combinations has been rigorously assessed in preclinical models through various assays. Cell viability and proliferation assays are commonly used to determine the cytotoxic and cytostatic effects of the drug combinations. nih.govfrontiersin.org The synergistic, additive, or antagonistic nature of the interactions is often quantified using the Combination Index (CI). aacrjournals.orgnih.govmdpi.com

The impact on cellular processes is evaluated through multiple methods:

Apoptosis: Assays for caspase-3 and -7 activity and DNA fragmentation are used to measure the induction of programmed cell death. aacrjournals.orgresearchgate.netarvojournals.org For example, the combination of foretinib and trabectedin led to a significant increase in caspase 3 and 7 activity in uveal melanoma cells. nih.govresearchgate.netarvojournals.org

Cell Cycle: Flow cytometry is employed to analyze the effects of drug combinations on cell cycle progression. researchgate.net

Cell Migration and Invasion: Transwell assays and wound healing assays are used to assess the impact on the metastatic potential of cancer cells. frontiersin.orgmdpi.com The combination of foretinib and lapatinib has been shown to inhibit the migration and invasion of triple-negative breast cancer cells. mdpi.com

Signal Transduction: Western blotting is a key technique to measure the phosphorylation status of target receptors and downstream signaling proteins, providing a direct readout of the combination's effect on specific pathways. aacrjournals.orgresearchgate.netnih.govmdpi.com

Table 2: Preclinical Assessment of Foretinib Combination Effects

| Combination | Cellular Process Affected | Method of Assessment | Key Finding | Reference |

|---|---|---|---|---|

| Foretinib + Lapatinib/Gefitinib | Cell Viability, Proliferation, Apoptosis | XTT assay, Proliferation assay, Apoptosis assay | Synergistic cytotoxic effect, decreased viability, and induction of apoptosis. | nih.govfrontiersin.org |

| Foretinib + Lapatinib | Cell Migration and Invasion | Transwell assay, Wound healing assay | Inhibition of migration and invasion. | mdpi.com |

| Foretinib + Trabectedin | Apoptosis, Cell Cycle | Caspase 3/7 activity assay, Flow cytometry | Induction of apoptosis and cell cycle arrest. | nih.govresearchgate.netarvojournals.org |

| Foretinib + Erlotinib/Lapatinib | Signal Transduction | Western Blot | Decreased phosphorylation of MET, HER1/2/3, AKT, and ERK. | aacrjournals.orgaacrjournals.orgamegroups.org |

Advanced Analytical Methodologies in Foretinib Phosphate Research

Quantitative Bioanalytical Techniques

The accurate quantification of Foretinib (B612053) phosphate (B84403) in biological matrices is crucial for pharmacokinetic studies and for correlating drug exposure with pharmacological response. To achieve this, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of Foretinib phosphate in various biological samples, including plasma, urine, and rat liver microsomes. ijpsr.com This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.

Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of Foretinib and other tyrosine kinase inhibitors, such as lapatinib (B449). nih.gov These methods typically involve a reversed-phase C18 column for chromatographic separation and an isocratic mobile phase. nih.gov The use of a triple quadrupole mass detector operating in multiple reaction monitoring (MRM) mode ensures high specificity and sensitivity for quantitative analysis. ijpsr.comnih.gov Sample preparation often involves protein precipitation to remove interfering substances from the biological matrix. researchgate.netnih.gov

Key parameters of a typical LC-MS/MS method for Foretinib analysis are summarized in the table below.

| Parameter | Details |

| Chromatographic Column | Eclipse C18, Pursuit XRS Ultra C18, Hypersil BDS C18 ijpsr.comnih.govnih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) ijpsr.comsigmaaldrich.com |

| Flow Rate | Typically in the range of 0.25 mL/min ijpsr.com |

| Detection | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode ijpsr.com |

| Internal Standard | A structurally similar compound, such as masitinib (B1684524) or vandetanib (B581) ijpsr.comnih.gov |

| Linear Range | Typically from 5 to 500 ng/mL in rat liver microsome matrix nih.gov |

This methodology has been successfully applied to investigate the metabolic stability of Foretinib, providing essential data on its intrinsic clearance and in vitro half-life. nih.govrsc.org

Spectrofluorimetric Assays

Spectrofluorimetry offers a sensitive and cost-effective alternative for the determination of Foretinib. This technique relies on the native fluorescence of the compound. researchgate.netdntb.gov.ua The fluorescence intensity of Foretinib can be significantly enhanced in the presence of micellar media, such as Cremophor RH 40, which increases the sensitivity of the assay. researchgate.netcu.edu.eg

A micellar-enhanced spectrofluorimetric method has been developed and optimized for the assay of Foretinib in bulk powder and human urine. researchgate.net The method involves measuring the fluorescence of Foretinib at an emission wavelength of 344 nm after excitation at 245 nm. researchgate.net The use of response surface methodology helps in optimizing the experimental conditions to achieve maximum fluorescence intensity. researchgate.net

Key features of a spectrofluorimetric assay for Foretinib are presented below.

| Parameter | Details |

| Excitation Wavelength | 245 nm researchgate.net |

| Emission Wavelength | 344 nm researchgate.net |

| Enhancing Agent | Cremophor RH 40 (Cr RH 40) micellar medium researchgate.net |

| Linear Range | 50 – 1000 µg L⁻¹ researchgate.net |

| Limit of Detection (LOD) | 10.60 µg L⁻¹ researchgate.net |

This method has demonstrated good accuracy and precision, making it a suitable alternative to chromatographic methods for certain applications. researchgate.net

Cell-Based Assays for Functional Analysis

Understanding the functional effects of this compound at the cellular level is critical to elucidating its mechanism of action and therapeutic potential. A variety of cell-based assays are employed to assess its impact on cell viability, apoptosis, migration, and invasion.

Cell Viability and Proliferation Assays (e.g., MTS, XTT, Cell Confluence)

Cell viability and proliferation assays are fundamental in determining the cytotoxic and cytostatic effects of Foretinib. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. biocompare.comjrmds.in

MTS Assay: The MTS assay is a colorimetric method that utilizes a tetrazolium compound, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt], which is bioreduced by metabolically active cells into a soluble formazan (B1609692) product. promega.comnih.gov The amount of formazan produced, measured by absorbance, correlates with the number of viable cells. nih.gov Studies have shown that Foretinib treatment leads to a dose-dependent decrease in the viability of various cancer cell lines, as determined by MTS assays. nih.gov For example, in c-MET-amplified gastric cancer cells (MKN45 and SNU620), Foretinib exhibited IC50 values of 13.4 nM and 21.9 nM, respectively. nih.gov

XTT Assay: Similar to the MTS assay, the XTT assay is another tetrazolium-based colorimetric assay. biocompare.comjrmds.in It measures the reduction of the yellow tetrazolium salt XTT to an orange formazan product by cellular dehydrogenases. biocompare.com The XTT assay is known for its sensitivity and does not require a solubilization step, making it a convenient alternative to the traditional MTT assay. quartzy.com

Cell Confluence: Cell confluence, which refers to the percentage of the culture surface covered by cells, can be monitored over time using automated imaging systems. This provides a label-free method to assess cell proliferation and the inhibitory effects of compounds like Foretinib.

Apoptosis Assays (e.g., Flow Cytometry)

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Flow cytometry is a powerful technique used to detect and quantify apoptosis. thermofisher.com

By using specific fluorescent probes, different stages of apoptosis can be identified. Annexin V staining is commonly used to detect the externalization of phosphatidylserine, an early hallmark of apoptosis. thermofisher.comhku.hk Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. nih.gov

Research has demonstrated that Foretinib induces apoptosis in various cancer cell lines. nih.govnih.govnih.gov For instance, in glioblastoma cells, treatment with Foretinib led to a significant increase in the percentage of apoptotic cells, as measured by Annexin V/PI staining and flow cytometry. nih.gov Similarly, in c-MET-amplified gastric cancer cells, Foretinib treatment resulted in a notable induction of apoptosis. nih.gov

Migration and Invasion Assays (e.g., Transwell, Wound Healing)

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. jcancer.org Assays that measure these processes are therefore essential in evaluating the anti-metastatic potential of Foretinib. frontiersin.org

Transwell Assay (Boyden Chamber Assay): This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant. frontiersin.orgspandidos-publications.com For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which simulates the basement membrane. frontiersin.orgspandidos-publications.com Studies have shown that Foretinib can inhibit the migration and invasion of cancer cells. For example, in prostate cancer cells, treatment with Foretinib significantly suppressed both migration and invasion as measured by the Transwell assay. spandidos-publications.com

Wound Healing (Scratch) Assay: This assay provides a simple and effective way to study collective cell migration. frontiersin.orgspandidos-publications.comunica.it A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. spandidos-publications.com Foretinib has been shown to inhibit the migratory capacity of glioblastoma and prostate cancer cells in wound healing assays. nih.govspandidos-publications.com

The findings from these advanced analytical and cell-based assays provide a comprehensive understanding of the pharmacological profile of this compound, guiding its further development and potential clinical applications.

Colony Formation Assays

Colony formation assays are a fundamental in vitro technique used to assess the long-term proliferative capacity of cancer cells following treatment with therapeutic agents like foretinib. This method evaluates the ability of a single cell to grow into a colony, providing insights into cytotoxicity and the potential for tumor regrowth.

In studies involving foretinib, this assay has been instrumental in demonstrating its inhibitory effects on cell proliferation. For instance, research on HCC78 cells, a non-small cell lung cancer cell line, showed a significant reduction in colony formation after treatment with foretinib. google.com Specifically, a dose-dependent decrease in the number of colonies was observed, highlighting the compound's ability to suppress the clonogenic survival of these cancer cells. google.com Similarly, in studies with B16F10, A549, and HT29 cell lines, foretinib inhibited colony growth with IC50 values of 40 nM, 29 nM, and 165 nM, respectively. selleck.co.jp The general procedure for this assay involves seeding a low density of cells and allowing them to grow for a period, typically 10 to 14 days, in the presence or absence of the inhibitor. selleck.co.jpnih.gov Following incubation, the resulting colonies are fixed, stained, and counted to quantify the treatment's effect. nih.govhaematologica.org

Molecular Profiling Techniques

Western Blot Analysis for Protein Phosphorylation and Expression

Western blot analysis is a cornerstone technique for investigating the impact of foretinib on specific protein expression and phosphorylation, which are key to its mechanism of action. This method allows for the detection and quantification of target proteins within a complex mixture, such as a cell lysate.

A primary application in foretinib research is the examination of the phosphorylation status of its target kinases, particularly c-MET. Studies have consistently shown that foretinib treatment leads to a significant reduction in the phosphorylation of c-MET in various cancer cell lines. nih.govnih.gov For example, in MDA-MB-231 triple-negative breast cancer cells and their corresponding xenograft tumors, foretinib markedly inhibited the expression of phosphorylated MET (p-MET). nih.gov This is a critical finding, as the phosphorylation of MET is a key step in its activation and downstream signaling.

The general workflow for Western blotting in this context involves several key steps. licorbio.comabcam.co.jp Initially, cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. abcam.co.jpnovusbio.com The protein concentration of the lysates is then determined to ensure equal loading onto an SDS-polyacrylamide gel for separation by size. licorbio.com Following electrophoresis, the proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-p-MET) and the total protein (e.g., anti-MET). licorbio.comrndsystems.com This dual-probing strategy is crucial for determining the relative change in phosphorylation, normalizing the phosphorylated protein signal to the total amount of the protein present. licorbio.comrndsystems.com Finally, secondary antibodies conjugated to an enzyme or fluorophore are used for detection, allowing for visualization and quantification of the protein bands. abcam.co.jp

Table 1: Effect of Foretinib on Protein Expression in MDA-MB-231 Xenograft Tumors

| Treatment Group | p-MET Expression | HGF Expression |

| Vehicle | High | High |

| Foretinib (15 mg/kg) | Decreased | Decreased |

| Foretinib (50 mg/kg) | Significantly Decreased | Significantly Decreased |

| Data derived from a study on triple-negative breast cancer, indicating a dose-dependent inhibitory effect of foretinib. nih.gov |

Quantitative Reverse-Transcription Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Quantitative Reverse-Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive and specific technique used to measure the expression levels of specific genes. In the context of foretinib research, qRT-PCR provides valuable information on how the compound affects the transcription of genes involved in cancer progression and the signaling pathways it targets.